molecular formula C18H12ClF3N4O2 B11460102 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11460102
M. Wt: 408.8 g/mol
InChI Key: IEDDLDGVLZFXHD-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide: This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves multiple steps. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures up to the reflux temperature of the solvent used .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties .

Biology: In biological research, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating infections and other diseases .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This interaction is mediated by the compound’s unique chemical structure, which allows it to fit into the active sites of target molecules .

Comparison with Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-trifluoromethylphenyl isothiocyanate
  • Piperazinyl benzimidazoles

Uniqueness: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure also contributes to its diverse applications in various scientific fields .

Properties

Molecular Formula

C18H12ClF3N4O2

Molecular Weight

408.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C18H12ClF3N4O2/c19-11-6-5-9(7-10(11)18(20,21)22)23-16(28)14-8-15(27)25-17-24-12-3-1-2-4-13(12)26(14)17/h1-7,14H,8H2,(H,23,28)(H,24,25,27)

InChI Key

IEDDLDGVLZFXHD-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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